molecular formula C18H24FN2O6P B12734211 Navoximod phosphate CAS No. 1793075-63-4

Navoximod phosphate

Numéro de catalogue: B12734211
Numéro CAS: 1793075-63-4
Poids moléculaire: 414.4 g/mol
Clé InChI: GJKNKBNFVIDKPJ-YJPKOLKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Navoximod phosphate, also known as GDC-0919 or NLG-919, is an orally active inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the oxidation of L-tryptophan to kynurenine, a pathway involved in immune suppression and tumor immune escape. This compound has shown potential in restoring T cell function and reducing kynurenine levels in preclinical and clinical studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Navoximod phosphate involves several steps, including the preparation of key intermediates and their subsequent coupling. One of the synthetic routes involves the reaction of an aldehyde with a phosphonate in the presence of sodium hydroxide and 2-methyltetrahydrofuran (2-Me-THF) as a solvent. The reaction is carried out at 20-25°C over a period of 15 minutes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of inerted jacketed cylindrical glass reactors and high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Navoximod phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include aldehydes, phosphonates, sodium hydroxide, and 2-methyltetrahydrofuran. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions involving this compound include intermediates that are further processed to obtain the final compound. These intermediates are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Applications De Recherche Scientifique

Navoximod phosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer immunotherapy, it is used to inhibit IDO1, thereby restoring T cell function and reducing tumor-induced immune suppression. Clinical trials have shown its potential in combination with other immunotherapies, such as PD-L1 inhibitors, to enhance anti-tumor responses .

Mécanisme D'action

Navoximod phosphate exerts its effects by inhibiting the IDO1 enzyme, which is responsible for the oxidation of L-tryptophan to kynurenine. By inhibiting IDO1, this compound increases tryptophan levels and decreases kynurenine levels in tumor cells. This leads to the restoration of immune cell function, including dendritic cells, natural killer cells, and T-lymphocytes, and reduces the number of tumor-associated regulatory T-cells .

Comparaison Avec Des Composés Similaires

Navoximod phosphate is compared with other IDO1 inhibitors such as indoximod and epacadostat. While all these compounds target the IDO1 enzyme, this compound is unique in its oral bioavailability and its ability to reduce kynurenine levels significantly. Similar compounds include:

This compound stands out due to its efficacy in combination therapies and its potential to enhance the effectiveness of existing cancer treatments.

Propriétés

Numéro CAS

1793075-63-4

Formule moléculaire

C18H24FN2O6P

Poids moléculaire

414.4 g/mol

Nom IUPAC

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol;phosphoric acid

InChI

InChI=1S/C18H21FN2O2.H3O4P/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11;1-5(2,3)4/h1-3,9-12,15,17,22-23H,4-8H2;(H3,1,2,3,4)/t11?,12?,15-,17+;/m0./s1

Clé InChI

GJKNKBNFVIDKPJ-YJPKOLKOSA-N

SMILES isomérique

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O.OP(=O)(O)O

SMILES canonique

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O.OP(=O)(O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.